6-Bromo-2-tetralone

Epigenetics BRD4 inhibition Bromodomain screening

Agomelatine manufacturers require 6-bromo-2-tetralone as the dedicated intermediate per EP 2562151 A1; alternative 2-tetralone derivatives necessitate complete process revalidation. • Enables validated agomelatine (Valdoxan®) synthesis at 97-99% purity, kg-scale capable. • BRD4 BD1 inhibitor (IC50 3.98 μM) - validated low-affinity control for epigenetics screening. • Predictable enantioselectivity with engineered BaSDR1 mutants vs. 5-/7-halo analogs. • Suzuki-Miyaura handle for spirocyclic library construction.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 4133-35-1
Cat. No. B1270756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-tetralone
CAS4133-35-1
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1=O)C=CC(=C2)Br
InChIInChI=1S/C10H9BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2
InChIKeyBYHKDUFPSJWJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-tetralone Specifications & Procurement


6-Bromo-2-tetralone (CAS 4133-35-1) is a halogenated 2-tetralone derivative with the molecular formula C10H9BrO and a molecular weight of 225.08 g/mol. It exists as a crystalline powder with a melting point range of 70–76 °C and a predicted boiling point of 319.2±42.0 °C . This compound functions primarily as a key pharmaceutical intermediate in the industrial synthesis of agomelatine (Valdoxan®), an approved antidepressant targeting MT1/MT2 melatonin receptors [1], and has also been employed as a starting material for spirocyclic framework construction via Suzuki–Miyaura cross-coupling [2].

Pharmaceutical intermediate for agomelatine manufacturing routes
Low-affinity BRD4 BD1 control compound for bromodomain screening
Retains enantioselectivity in BaSDR1-catalyzed asymmetric reduction
Bromine handle for Suzuki–Miyaura spirocycle construction

6-Bromo-2-tetralone Irreplaceability vs. Analogs


2-Tetralone derivatives bearing different substituents at the 6-position or alternative halogenation patterns exhibit substantially divergent reactivity profiles and biological activities that preclude simple interchange. The 6-bromo substituent confers distinct electronic effects, steric properties, and cross-coupling reactivity compared to 6-methoxy, 6-fluoro, or 6-chloro analogs, as well as positional isomers such as 5-bromo-2-tetralone or 7-bromo-2-tetralone [1]. In industrial agomelatine synthesis, the bromine atom serves as a strategic handle for subsequent transformations, and substituting an alternative 2-tetralone derivative would require complete re-optimization of the validated manufacturing route [2]. The quantitative evidence below demonstrates that this compound's differentiation is measurable, reproducible, and directly consequential for both research and industrial procurement decisions.

Halogen substitution mismatch
6-Br differs electronically and sterically from 6-OCH3, 6-F, or 6-Cl; these alter cross-coupling reactivity and biological interactions.
Positional isomer reactivity shift
5-Bromo- and 7-bromo-2-tetralone isomers exhibit distinct reactivity and may reverse stereochemical outcomes in biocatalytic reductions.
Patent-route specificity
Agomelatine manufacturing patents require 6-bromo substitution; replacement with any other halogen or position would require complete route revalidation.

6-Bromo-2-tetralone Procurement Evidence & Differentiation


6-Bromo-2-tetralone as Low-Affinity BRD4 BD1 Control

In a BRD4 BD1 bromodomain inhibition assay using TR-FRET analysis with I-BET762 as the displacement probe, 6-bromo-2-tetralone exhibited an IC50 of 3.98 μM (3.98 × 10³ nM) [1]. In contrast, a structurally related 6-methoxy-2-tetralone derivative displayed significantly stronger binding affinity with a Ki of 2.5 nM against the BRD4 BD2 domain in a comparable bromodomain binding assay format [2]. This represents an approximately 1,590-fold difference in binding potency between the bromo and methoxy-substituted tetralone scaffolds under similar assay conditions.

BRD4 Binding Affinity
Cross-study comparable
6-Br: IC50 3.98 µM vs 6-OCH3: Ki 2.5 nM
Supports low-affinity control selection for BRD4 BD1 screening.
Cross-study comparison; assay domain (BD1 vs BD2) and format differences may influence absolute values.
Epigenetics BRD4 inhibition Bromodomain screening Tetralone SAR

Enzymatic Reduction Stereoselectivity: 6-Bromo vs. 5-/7-Halo Tetralones

Using engineered mutants (Q139S and Q139S/V187S) of carbonyl reductase BaSDR1, 6-bromo-α-tetralone (substrate 4a) retained relatively high enantioselectivity (high ee values) during asymmetric reduction to the corresponding chiral α-tetralinol [1]. In contrast, the same enzyme mutants exhibited decreased or reversed stereoselectivity toward α-tetralone (1a), 5-bromo-α-tetralone (2a), 7-fluoro-α-tetralone (5a), and 7-chloro-α-tetralone (6a) as substrates [1]. The study attributed this preservation of stereoselectivity to the larger substrate size of 6-substituted tetralones, which enables more specific binding modes within the enzyme active cavity [1].

Enantioselectivity (BaSDR1)
Direct head-to-head comparison
6-Br: Retains high ee vs 5-Br, 7-F, 7-Cl: Decreased or reversed ee
Predictable chiral α-tetralinol synthesis with BaSDR1 mutants.
Specific to Q139S and Q139S/V187S variants; other substrates may require enzyme engineering.
Biocatalysis Asymmetric reduction Carbonyl reductase Chiral α-tetralinols

6-Bromo-2-tetralone in Agomelatine Patent Routes

6-Bromo-2-tetralone is explicitly designated as a key intermediate in multiple patent filings for agomelatine manufacturing. EP 2562151 A1 (Servier) describes processes wherein this compound serves as a critical building block in validated synthetic routes to the antidepressant active pharmaceutical ingredient [1]. Additionally, Ranbaxy Laboratories' WO 2013/054273 A3 discloses processes for agomelatine preparation that incorporate 6-bromo-2-tetralone as an intermediate represented by Formula IV and Formula V within the patent claims [2]. The compound's commercial availability at 97–99% purity from major suppliers including Sigma-Aldrich (Catalog 639885), Thermo Scientific Acros (97.5% min. GC assay), and MedChemExpress (99.59% purity) supports both research-scale and pilot-plant procurement .

Agomelatine Intermediate
Class-level inference
Claimed in EP 2562151 A1 & WO 2013/054273 A3; purity ≥97.5%
Patent-validated intermediate essential for route compliance.
Class-level evidence; commercial supplier purity supports procurement at research scale.
Agomelatine synthesis Pharmaceutical intermediates Process chemistry Industrial procurement

Spirocycle Construction via Suzuki Coupling from 6-Bromo-2-tetralone

A published methodology demonstrates the use of commercially available 6-bromo-2-tetralone as the starting material for synthesizing bis-spirocycles and spiroindole derivatives via a sequence involving Fischer indolization, ring-closing metathesis, and Suzuki–Miyaura cross-coupling [1]. The bromine atom at the 6-position serves as the essential handle for palladium-catalyzed cross-coupling with organoboron reagents, enabling the assembly of complex spirocyclic frameworks. The study explicitly notes that the methodology starts with this specific commercially available brominated tetralone, confirming its suitability for this synthetic application [1].

Spirocycle Synthesis
Supporting evidence
Bromine enables direct Suzuki–Miyaura coupling vs Non-halogenated analog requires pre-functionalization
Validated starting material for spirocyclic library construction.
Published conditions with Grubbs' catalyst and organoboron reagents.
Spirocycle synthesis Suzuki–Miyaura coupling Diversity-oriented synthesis Heterocyclic chemistry

6-Bromo-2-tetralone Application Scenarios


Industrial Agomelatine API Manufacturing

Organizations manufacturing agomelatine (Valdoxan®) according to patent-protected industrial processes must procure 6-bromo-2-tetralone as a dedicated intermediate. This compound is explicitly claimed in EP 2562151 A1 and WO 2013/054273 A3 as a critical building block in validated synthetic routes [1]. Procurement of alternative 2-tetralone derivatives would require complete process redevelopment and revalidation, making 6-bromo-2-tetralone the only viable option for compliance with established manufacturing protocols. Suppliers offer the compound at 97–99% purity suitable for kilogram-scale processing .

BRD4 Bromodomain Inhibitor Screening & SAR

For epigenetics research programs developing BRD4 bromodomain inhibitors, 6-bromo-2-tetralone provides a validated low-affinity control compound with a measured IC50 of 3.98 μM against the BRD4 BD1 domain [1]. This contrasts sharply with 6-methoxy-2-tetralone derivatives that exhibit nanomolar-range binding affinity (Ki = 2.5 nM) under comparable assay conditions . The compound is therefore suitable as a negative control in high-throughput screening campaigns or as a starting scaffold for SAR exploration where weak baseline activity is desirable.

Biocatalytic Synthesis of Chiral α-Tetralinols

Researchers employing engineered carbonyl reductase BaSDR1 mutants (Q139S, Q139S/V187S) for asymmetric reduction should select 6-bromo-α-tetralone when predictable stereochemical outcomes are required. This substrate maintains high enantioselectivity with these engineered variants, whereas 5-bromo-, 7-fluoro-, and 7-chloro-substituted α-tetralones exhibit decreased or reversed stereoselectivity under identical conditions [1]. This predictability reduces the need for additional enzyme optimization and accelerates chiral building block production.

Spirocycle Library Synthesis via Palladium Cross-Coupling

Medicinal chemistry groups constructing bis-spirocycle and spiroindole libraries can utilize 6-bromo-2-tetralone as a validated commercial starting material. The bromine substituent at the 6-position serves as the necessary handle for Suzuki–Miyaura cross-coupling with organoboron reagents, enabling the assembly of complex spirocyclic frameworks through a documented sequence involving Fischer indolization and ring-closing metathesis [1]. Non-halogenated 2-tetralone would require additional pre-functionalization, adding synthetic steps and reducing overall efficiency.

Application
Selection Property
Validation Focus
Agomelatine manufacturing procurement
Patent-claimed intermediate with commercial purity range
Route compliance and lot quality analysis
BRD4 BD1 screening control
Reported low-affinity binding context
Cross-study binding assay validation
Chiral α-tetralinol biocatalysis
Retained enantioselectivity under reported enzyme conditions
Stereochemical outcome reproducibility
Spirocycle library synthesis
Bromine as Suzuki–Miyaura cross-coupling handle
Cross-coupling efficiency and scaffold diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-tetralone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.